molecular formula C18H28O2 B1682026 Menfegol CAS No. 38193-77-0

Menfegol

Cat. No.: B1682026
CAS No.: 38193-77-0
M. Wt: 276.4 g/mol
InChI Key: QNEAJARGVHIUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menfegol, also known as 4-(2-methyl-5-propan-2-ylcyclohexyl)phenol, is a nonionic surfactant used primarily as a spermicide. It is a menthylphenyl ether of macrogols and is known for its contraceptive properties. This compound is available in various forms, including foaming tablets, and is used to prevent sperm motility, thereby inhibiting fertilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menfegol is synthesized through the etherification of menthylphenol with polyoxyethylene. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the ether bond. The reaction conditions include maintaining a temperature range of 60-80°C and ensuring an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process involves rigorous quality control measures to ensure the consistency and safety of the product .

Chemical Reactions Analysis

Types of Reactions: Menfegol primarily undergoes substitution reactions due to the presence of the phenolic hydroxyl group. It can also participate in oxidation reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Menfegol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Menfegol exerts its effects primarily through its surfactant properties. As a nonionic surfactant, it disrupts the lipid membranes of sperm cells, leading to their immobilization and subsequent death. This action prevents the sperm from reaching and fertilizing the egg. The molecular targets include the lipid bilayer of the sperm cell membrane, and the pathways involved are related to membrane disruption and cell lysis .

Comparison with Similar Compounds

    Nonoxynol-9: Another nonionic surfactant used as a spermicide. It is more commonly used in the United States compared to Menfegol.

    Octoxynol-9: Previously used as a spermicide but removed from the U.S. market in 2002.

    Benzalkonium Chloride: A cationic surfactant used in some contraceptive sponges

Comparison: this compound is unique in its specific structure and surfactant properties. Compared to Nonoxynol-9, this compound has shown similar spermicidal efficacy but is less commonly used. Octoxynol-9 and Benzalkonium Chloride have different chemical structures and mechanisms of action, making this compound distinct in its application and effectiveness .

Properties

CAS No.

38193-77-0

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2-[4-(2-methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol

InChI

InChI=1S/C18H28O2/c1-13(2)16-5-4-14(3)18(12-16)15-6-8-17(9-7-15)20-11-10-19/h6-9,13-14,16,18-19H,4-5,10-12H2,1-3H3

InChI Key

QNEAJARGVHIUBG-UHFFFAOYSA-N

SMILES

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C

Canonical SMILES

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Menfegal
menfegol
Menphegal
Menphegol
Neo Sampoon
p-menthanylphenyl polyoxyethylene ether
TS 88
TS-88

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menfegol
Reactant of Route 2
Menfegol
Reactant of Route 3
Reactant of Route 3
Menfegol
Reactant of Route 4
Menfegol
Reactant of Route 5
Reactant of Route 5
Menfegol
Reactant of Route 6
Menfegol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.